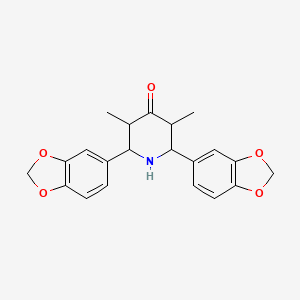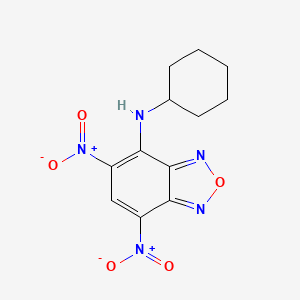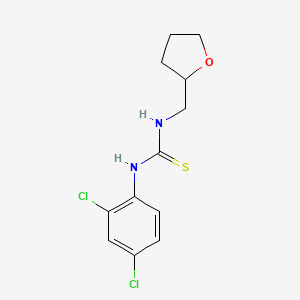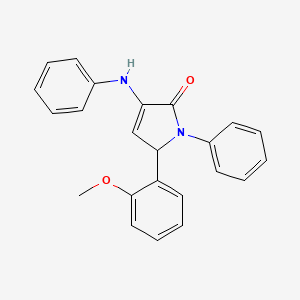
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone, also known as PMK glycidate, is a chemical compound used in the synthesis of MDMA, a popular recreational drug. However, PMK glycidate has several scientific research applications, including its use in the development of new drugs and in forensic analysis. In
Wirkmechanismus
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate is a precursor to MDMA, which acts as a serotonin and dopamine releaser in the brain. MDMA binds to serotonin and dopamine transporters, causing an increase in the release of these neurotransmitters. This results in a feeling of euphoria and increased sociability. The mechanism of action of 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate is similar to that of MDMA, as it is converted to MDMA in the body.
Biochemical and Physiological Effects
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate has several biochemical and physiological effects, including its ability to increase the release of serotonin and dopamine in the brain. This results in a feeling of euphoria and increased sociability. However, 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate can also have negative effects on the body, including increased heart rate and blood pressure, dehydration, and hyperthermia.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate has several advantages for lab experiments, including its high purity and solubility in organic solvents. However, 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate also has limitations, including its potential for abuse and the need for specialized equipment and expertise to handle and synthesize the compound safely.
Zukünftige Richtungen
There are several future directions for the scientific research on 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate. Researchers can investigate the potential of 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate analogs as therapeutic agents for various diseases. Additionally, researchers can investigate the mechanisms of action and biochemical and physiological effects of 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate and its analogs to better understand their potential as therapeutic agents and their potential for abuse. Finally, researchers can investigate new synthesis methods for 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate and its analogs to increase their purity and safety.
Synthesemethoden
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate is synthesized from safrole, a natural compound found in sassafras oil. The synthesis process involves several steps, including isomerization, epoxidation, and ring-opening reactions. The final product, 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate, is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Wissenschaftliche Forschungsanwendungen
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate has several scientific research applications, including its use in the development of new drugs. Researchers have synthesized analogs of 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate with modified structures to investigate their potential as therapeutic agents for various diseases, including cancer and Alzheimer's disease. 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate is also used in forensic analysis to detect the presence of MDMA in biological samples.
Eigenschaften
IUPAC Name |
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-11-19(13-3-5-15-17(7-13)26-9-24-15)22-20(12(2)21(11)23)14-4-6-16-18(8-14)27-10-25-16/h3-8,11-12,19-20,22H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMVOMDRHGSSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1=O)C)C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B5224193.png)
![4-[4-(4-chloro-3-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5224198.png)
![N-{2,2,2-trichloro-1-[(4-iodophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5224200.png)
![3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone](/img/structure/B5224204.png)

![N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5224213.png)

![N-{[1-(2-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5224229.png)
![3-benzyl-4-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5224239.png)
![(2S)-1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-isopropyl-4-methylpiperazine](/img/structure/B5224248.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5224255.png)
![methyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5224263.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-1-naphthylglycinamide](/img/structure/B5224270.png)
